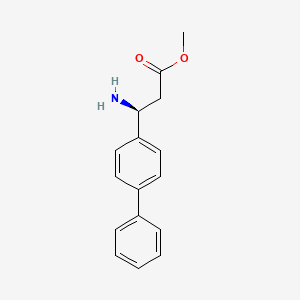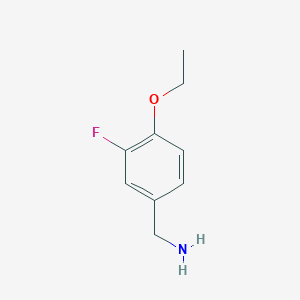![molecular formula C9H9N3O B1415096 (4-[1,2,3]Trazol-1-yl-phenyl)-methanol CAS No. 887590-19-4](/img/structure/B1415096.png)
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Descripción general
Descripción
“(4-[1,2,3]Trazol-1-yl-phenyl)-methanol” is a chemical compound with a molecular weight of 175.19 . Its IUPAC name is [4- (1H-1,2,3-triazol-1-yl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2 . Further analysis of the molecular structure would require more specific data or computational chemistry tools.
Aplicaciones Científicas De Investigación
Photophysical Properties and Synthesis
Research on fac-Re(CO)3 complexes with substituted 1,2,3-triazol-1-ylmethyl ligands, including phenyl substitutions, has shown that these complexes exhibit specific photophysical properties. The electronic structure and emission characteristics of these complexes were explored, revealing that the 1,2,3-triazole unit may insulate the metal center from electronic modifications at the ligand's periphery, resulting in weak emission with short excited state lifetimes (Anderson et al., 2012).
Antitubercular Activity
A novel class of blue emitting fluorophores, including 1,2,3-triazolyl derivatives, was synthesized and characterized for their photophysical properties. These compounds showed potential for further applications in medicinal chemistry and biological studies due to their significant emission in the blue region and thermal stability (Padalkar et al., 2015).
Organic Synthesis and Chemical Behavior
The synthesis of novel triazole derivatives with antitubercular activity was investigated, showing that structural variations in the phenyl moiety can tune biological properties towards antiviral or antitumoral activities. This highlights the versatility of triazole derivatives in drug development (Jilloju et al., 2021).
Solvent Interactions and Fluorescence
Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates demonstrated the impact of solvent interactions on fluorescence properties. These findings suggest potential applications in sensing and molecular switches (Gauci & Magri, 2022).
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazole derivatives have shown promising anticancer activity . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is speculated that the compound might undergo a nucleophilic substitution reaction with the fgly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands stabilize in the active site by a multitude of van der Waals interactions .
Biochemical Pathways
Given the potential interaction with the aromatase enzyme, it can be inferred that the compound may influence the estrogen biosynthesis pathway .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the efficacy of chemotherapeutic agents .
Análisis Bioquímico
Biochemical Properties
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The triazole ring in this compound is capable of forming strong hydrogen bonds and π-π interactions with amino acid residues in proteins, which can influence the activity of enzymes and other proteins. For example, it has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . Additionally, this compound can bind to metal ions, which may affect the function of metalloenzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in gene expression patterns . Additionally, this compound has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, this compound can interact with transcription factors, leading to changes in gene expression that affect cellular functions . These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant activity and modulation of cell signaling pathways . At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis . These threshold effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites . Additionally, it can interact with cofactors such as NADH and FADH2, influencing their redox states and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins can facilitate its localization and accumulation in specific tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . These localization patterns are critical for understanding the compound’s role in cellular functions and its potential therapeutic applications.
Propiedades
IUPAC Name |
[4-(triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWTKKPAQRZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



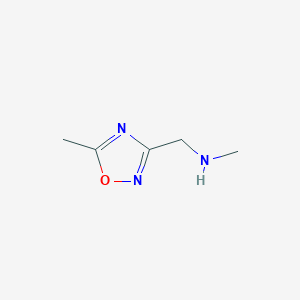

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

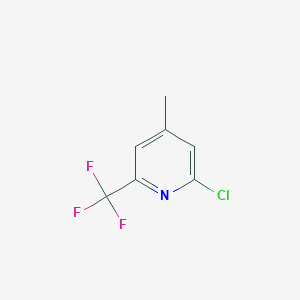
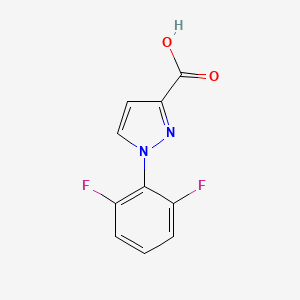

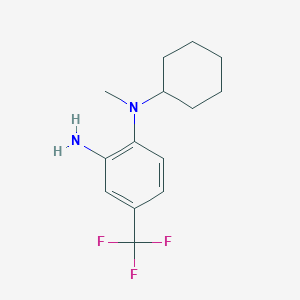
![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)



